Diclofenac-13C6 sodium salt
CAS No.: 1261393-73-0
Cat. No.: VC0196413
Molecular Formula: C8[13C]6H10Cl2NNaO2
Molecular Weight: 324.09
Purity: 95% by HPLC; 98% atom 13C
* For research use only. Not for human or veterinary use.

CAS No. | 1261393-73-0 |
---|---|
Molecular Formula | C8[13C]6H10Cl2NNaO2 |
Molecular Weight | 324.09 |
Chemical Identity and Structural Properties
Diclofenac-13C6 sodium salt is a stable isotope-labeled derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The compound features six carbon-13 isotopes in its structure, specifically in the acetophenyl ring, which distinguishes it from conventional diclofenac sodium salt.
Basic Chemical Information
The compound has the following fundamental properties:
Property | Value |
---|---|
CAS Number | 1261393-73-0 |
Molecular Formula | C8[¹³C]6H10Cl2NNaO2 |
Molecular Weight | 324.09 g/mol |
Purity | 95% by HPLC; 98% atom ¹³C |
Related CAS | 15307-86-5 (unlabelled) |
Synonyms | [2-(2,6-Dichlorophenylamino)-phenyl-¹³C6] acetic acid sodium salt |
The compound is structurally identical to conventional diclofenac sodium salt, with the critical difference being the incorporation of six carbon-13 isotopes in place of the naturally abundant carbon-12 isotopes. This isotopic labeling creates a mass difference that allows for precise tracking and identification in analytical procedures .
Physical Properties
Diclofenac-¹³C6 sodium salt typically appears as a white to off-white crystalline powder. Its physical properties closely resemble those of the non-labeled diclofenac sodium salt, including solubility characteristics and stability profiles. The compound is soluble in methanol and water, which facilitates its use in various laboratory applications .
Mechanism of Action
Target Enzymes
Diclofenac-¹³C6 sodium salt acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically targeting both COX-1 and COX-2 isoforms. These enzymes play crucial roles in the conversion of arachidonic acid to prostaglandins, which are key mediators in inflammation and pain signaling pathways.
Biochemical Pathways
The compound affects multiple biochemical pathways, including:
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Prostaglandin synthesis pathway
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Nitric oxide-cyclic GMP-potassium channel pathway
By inhibiting these pathways, particularly prostaglandin production, the compound demonstrates the anti-inflammatory mechanism that characterizes the parent drug diclofenac.
Analytical Applications
Diclofenac-¹³C6 sodium salt has become an invaluable tool in analytical chemistry, particularly in environmental monitoring, pharmaceutical quality control, and metabolic studies.
Environmental Monitoring Applications
The European Union has established an average Environmental Quality Standard (AA-EQS) for diclofenac at 0.1 µg/l in inland surface waters and 0.01 µg/l in coastal waters. Diclofenac-¹³C6 sodium salt serves as an essential internal standard for monitoring these levels accurately .
The analytical method commonly employed for environmental monitoring involves:
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Solid-phase extraction (SPE) using universal reversed-phase sorbent
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Ultra-high-pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) analysis
This methodology has been fully characterized for linearity, working range, selectivity, precision, repeatability, trueness, and uncertainty .
Mass Spectrometry Applications
In mass spectrometry, Diclofenac-¹³C6 sodium salt functions as an internal standard, enabling precise quantification of diclofenac in various matrices. The selected mass transitions used for quantification are:
Compound | Mass Transition |
---|---|
Diclofenac | 294 > 250 |
Diclofenac-¹³C6 | 300 > 256 |
These specific transitions allow for high selectivity and sensitivity in analytical procedures .
Analytical Performance Characteristics
The analytical method using Diclofenac-¹³C6 sodium salt as an internal standard demonstrates excellent performance parameters:
Parameter | Value |
---|---|
Limit of Detection (LOD) | 0.1 ng/l |
Limit of Quantification (LOQ) | 0.2 ng/l |
Working Range | 0.2-97.3 ng/l |
Mean Recovery | 71.2% |
Relative Standard Deviation (RSD) of Repeatability | 2.6% (low concentration), 3.1% (high concentration) |
Relative Standard Deviation (RSD) of Intermediate Precision | 14.6% (low concentration), 8.2% (high concentration) |
These performance characteristics highlight the reliability and sensitivity of analytical methods employing Diclofenac-¹³C6 sodium salt as an internal standard .
Research Applications
Diclofenac-¹³C6 sodium salt plays a pivotal role in various research fields, from pharmacokinetics to environmental science.
Pharmacokinetic Studies
The incorporation of carbon-13 isotopes enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of diclofenac with high precision. This capability is crucial for understanding how the drug behaves in biological systems and for optimizing drug delivery methods .
Metabolic Pathway Investigations
Researchers utilize Diclofenac-¹³C6 sodium salt to identify and quantify metabolites of diclofenac, providing insights into:
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Primary metabolic pathways in the liver through oxidative metabolism
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Conjugation reactions with glucuronic acid, sulfate, or taurine
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Formation of hydroxy metabolites
These studies contribute to a comprehensive understanding of diclofenac's metabolic fate and potential toxicity mechanisms.
Environmental Fate Studies
Given the environmental concerns associated with pharmaceutical residues in water systems, Diclofenac-¹³C6 sodium salt serves as a valuable tool for studying the environmental persistence and degradation of diclofenac. The European Union's watch list mechanism to collect monitoring data specifically includes diclofenac, highlighting the importance of these studies .
Preparation Methods
The synthesis of Diclofenac-¹³C6 sodium salt involves specialized techniques to incorporate carbon-13 isotopes into the molecular structure.
Synthetic Routes
The typical synthesis involves:
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Preparation of [2-(2,6-dichlorophenylamino)phenyl]acetic acid
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Isotopic labeling of the acetophenyl ring with carbon-13
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Conversion to sodium salt form
These processes require precise control of reaction conditions to ensure high isotopic enrichment and purity.
Quality Control
Industrial production of Diclofenac-¹³C6 sodium salt employs rigorous quality control measures:
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High-performance liquid chromatography (HPLC) for purity assessment
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Mass spectrometry for verification of isotopic enrichment
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Validation of physical properties against established standards
These quality control procedures ensure the reliability and consistency of the final product for research applications.
Stability Characteristics
Understanding the stability of Diclofenac-¹³C6 sodium salt under various conditions is essential for proper handling, storage, and application in research settings.
Extract Stability
Studies have demonstrated that extracts containing Diclofenac-¹³C6 sodium salt remain stable when stored at 4°C in the dark for at least one week. This stability characteristic is crucial for analytical laboratories processing multiple samples over extended periods .
Water Sample Stability
In water samples, Diclofenac-¹³C6 sodium salt demonstrates good stability when stored at 5°C in darkness. Stability studies conducted over periods exceeding 90 days showed that concentrations remained within acceptable ranges of the initial values, indicating minimal degradation under proper storage conditions .
Comparison with Related Compounds
Diclofenac-¹³C6 sodium salt shares fundamental pharmacological properties with other non-steroidal anti-inflammatory drugs but offers unique advantages for analytical applications.
Comparative Analysis with Other NSAIDs
The following table compares Diclofenac-¹³C6 sodium salt with related compounds:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Diclofenac | Non-selective COX inhibitor | Potent anti-inflammatory effects |
Ibuprofen | Non-selective COX inhibitor | Lower gastrointestinal side effects |
Naproxen | Non-selective COX inhibitor | Longer half-life |
Ketoprofen | Non-selective COX inhibitor | Additional analgesic properties |
Diclofenac-¹³C6 sodium salt | Non-selective COX inhibitor | Isotopic labeling for metabolic studies |
This comparison highlights the unique analytical value of Diclofenac-¹³C6 sodium salt while maintaining the pharmacological profile of standard diclofenac.
Advantages in Analytical Applications
Compared to other internal standards, Diclofenac-¹³C6 sodium salt offers several advantages:
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Identical chemical behavior to the analyte (diclofenac)
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Distinctive mass spectral profile for selective detection
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Minimal isotope effects on chromatographic retention
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High stability under various analytical conditions
These advantages make it the preferred internal standard for quantitative analysis of diclofenac in complex matrices .
Applications in Toxicological Research
Diclofenac-¹³C6 sodium salt has contributed significantly to research on diclofenac-induced toxicity and protective mechanisms against such toxicity.
Toxicity Studies
Research has documented diclofenac-induced oxidative stress in various tissues. A study investigating diclofenac-induced toxicity in male albino rats found significant reductions in antioxidant enzyme activities, including:
-
42% reduction in superoxide dismutase (SOD) activity
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Significant decrease in reduced glutathione levels
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Potential testicular toxicity
These findings emphasize the importance of understanding diclofenac's toxicological profile, with Diclofenac-¹³C6 sodium salt enabling precise tracking of the compound in such studies .
Protective Interventions
Research has also explored protective compounds against diclofenac-induced toxicity. For example, diisopropyldithiocarbamates sodium salt demonstrated protective effects, causing a 17% elevation of catalase activity compared to diclofenac-only treated groups .
Specification | Details |
---|---|
Purity | >95% (HPLC) |
Isotopic Enrichment | 98% atom ¹³C |
Format | Neat solid or solution |
Storage Conditions | 20°C, protect from light |
Typical Quantities | 1-100 mg |
Special Handling | May contain up to 3% unlabelled material |
These specifications provide researchers with the information necessary to select appropriate products for their specific applications .
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